molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7

Bicyclo[3.2.0]heptane-2,6-dione

Cat. No.: B14760048
CAS No.: 932-38-7
M. Wt: 124.14 g/mol
InChI Key: YAIDSIVMOKNXII-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-2,6-dione is a synthetically valuable carbocyclic scaffold that serves as a versatile precursor in organic and medicinal chemistry. Compounds based on the bicyclo[3.2.0]heptane framework are recognized as key intermediates for constructing complex bioactive molecules . This dione is particularly useful for accessing functionalized cyclobutane and γ-lactone derivatives, which are privileged structures in natural products and active pharmaceutical ingredients (APIs) . The rigid, fused-ring system of the bicyclo[3.2.0]heptane core provides a chiral, conformationally restricted backbone that can be leveraged in the design of bidentate ligands for asymmetric synthesis . Furthermore, this structural motif has a demonstrated history of application in chemoenzymatic synthetic routes, including the production of prostaglandin synthons, where it facilitates stereocontrolled transformations . As a diketone, it offers multiple handles for chemical modification, enabling researchers to explore a wide array of chemical space. This product is intended for research applications as a building block or intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

932-38-7

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-2,6-dione

InChI

InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2

InChI Key

YAIDSIVMOKNXII-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C(=O)C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.2.0 Heptane 2,6 Dione

Photochemical [2+2] Cycloaddition Strategies

The photochemical [2+2] cycloaddition is a cornerstone reaction for synthesizing cyclobutane (B1203170) rings. researchgate.netwikipedia.org This reaction involves the union of two unsaturated molecules, typically alkenes, under photochemical activation to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org For the synthesis of bicyclo[3.2.0]heptane-2,6-dione and its derivatives, the intramolecular or intermolecular cycloaddition involving a cyclopentenone moiety is the most prevalent approach. researchgate.net

Cycloaddition of Cyclopentenone Derivatives with Alkenes and Vinyl Compounds

The direct [2+2] photocycloaddition of a 2-cyclopentenone derivative with an alkene is one of the most straightforward methods to access the bicyclo[3.2.0]heptane skeleton. researchgate.netacs.org This reaction is typically initiated by the photoexcitation of the enone, which then reacts with the ground-state alkene to form the cyclobutane ring. The reaction can be performed intermolecularly, with the two reactants in solution, or intramolecularly if the alkene is tethered to the cyclopentenone ring. researchgate.net

The scope of the photochemical [2+2] cycloaddition is broad, encompassing a variety of substituted cyclopentenones and a wide range of alkenes and vinyl compounds. However, the reaction's outcome, particularly its regioselectivity and stereoselectivity, is highly dependent on the nature of the reactants.

Reactant Scope:

Cyclopentenones: Simple 2-cyclopentenone as well as derivatives with substituents on the ring are commonly used. For instance, 4-hydroxycyclopent-2-enone derivatives have been employed to create functionalized bicyclo[3.2.0]heptanes. researchgate.net

Alkenes: The alkene partner can range from simple, unfunctionalized alkenes like ethylene to more complex, functionalized olefins such as (ω-1)-alken-1-ols, and vinyl ethers. researchgate.netscispace.com The electronic nature of the alkene can influence the reaction efficiency and selectivity.

Stereochemical Considerations: The formation of the bicyclo[3.2.0]heptane ring system creates several new stereocenters. The relative orientation of these centers is a critical aspect of the synthesis.

Regioselectivity: The addition of an unsymmetrical alkene to cyclopentenone can result in two different regioisomers: head-to-head (HH) and head-to-tail (HT). The ratio of these isomers is influenced by factors such as solvent polarity and reactant concentration. scispace.com For example, the photochemical addition of 2-cyclopentenone to certain (ω-1)-alken-1-ols shows a preference for one regioisomer over the other, a preference that can be sensitive to the reaction solvent. scispace.com

Stereoselectivity: The stereochemistry of the ring fusion (cis or trans) and the orientation of the substituents (exo or endo) are key outcomes. The photocycloaddition of cyclopentenones to cyclic olefins typically yields cis-fused products. acs.org In many cases, a mixture of exo and endo adducts is formed, and the ratio can be influenced by the steric bulk of the reactants. researchgate.netacs.org

The table below summarizes findings from a study on the photocycloaddition of 2-cyclopentenone with various alkenols, highlighting the regioselectivity.

(ω-1)-Alken-1-ol[Alkenol]/MHH:HT RatioQuantum Yield (Φ)
2-Propenol2.0090.260.116
3-Butenol1.9640.570.115
4-Pentenol1.9840.470.096
Data sourced from a study on the photochemical cycloaddition of (ω-1)-alken-1-ols to 2-cyclopentenone in methanol (B129727) solution. scispace.com

The equipment and conditions for these reactions are crucial for their success. Synthetic organic photochemistry is often conducted in solution using immersion well batch reactors. bris.ac.uk

Light Source: Medium-pressure mercury lamps are frequently used light sources for synthetic photochemistry. scispace.combris.ac.uk These lamps offer a broad spectral output, emitting wavelengths from 220 nm to 600 nm, which allows for the excitation of a wide variety of chromophores. bris.ac.ukvapourtec.comvapourtec.com The high intensity of these lamps necessitates cooling, typically achieved with a water-cooled immersion jacket, to prevent thermal reactions. bris.ac.uktechinstro.com

Photoreactor: The reaction is commonly carried out in a photoreactor made of specific types of glass that act as filters. A Pyrex photoreactor is often used because Pyrex glass filters out high-energy, short-wavelength radiation (below ~280 nm), preventing unwanted side reactions and product decomposition that can occur with lower wavelengths emitted by medium-pressure mercury lamps. bris.ac.ukvapourtec.com

Reaction Conditions: The reactions are typically run in a suitable organic solvent, such as methanol, acetonitrile (B52724), or ethers. acs.orgscispace.com The concentration of the reactants can also play a role in the reaction's efficiency and selectivity. scispace.com Irradiation is continued until sufficient conversion of the starting material is achieved.

ParameterTypical SpecificationPurpose
Light Source Medium-Pressure Mercury LampProvides broad UV-Vis spectrum for photoexcitation. bris.ac.uktechinstro.comtridentlabortek.com
Power 75 W to 150 WUser-selectable power to control reaction rate. vapourtec.com
Reactor Material Pyrex Immersion WellActs as a filter, transmitting specific UV regions while blocking others. bris.ac.uk
Cooling System Cold-water cooled immersion jacketMaintains a constant, low temperature to prevent thermal side reactions. bris.ac.uktechinstro.com
Solvent Methanol, Acetonitrile, etc.Solubilizes reactants and can influence regioselectivity. scispace.com

Organophotoredox-Catalyzed [2+2] Photocycloaddition Approaches

Recent advancements in photochemistry have led to the development of organophotoredox-catalyzed methods for [2+2] cycloadditions. These approaches utilize an organic dye as a photocatalyst that can absorb visible light and initiate the reaction through an electron transfer process, offering a milder and more sustainable alternative to high-energy UV irradiation. unimi.itnih.govmdpi.com This strategy has been successfully applied to the stereoselective synthesis of bicyclo[3.2.0]heptanes. nih.govmdpi.comnih.gov

Achieving enantioselectivity in photochemical reactions is a significant challenge. One effective strategy involves the use of chiral auxiliaries. researchgate.netresearchgate.net In this approach, a chiral molecule is temporarily attached to one of the reactants, directing the photocycloaddition to favor the formation of one enantiomer over the other.

In the context of bicyclo[3.2.0]heptane synthesis, chiral oxazolidinone auxiliaries have been successfully employed. nih.govmdpi.com These auxiliaries are attached to aryl bis-enone substrates. Under photocatalytic conditions, the cycloaddition proceeds with facial selectivity guided by the chiral auxiliary, leading to the formation of enantioenriched bicyclo[3.2.0]heptane derivatives. nih.govmdpi.com This method demonstrates the powerful synergy between chiral auxiliaries and organophotoredox catalysis for controlling stereochemical outcomes. mdpi.com

A key advantage of organophotoredox catalysis is the ability to use visible light as the energy source. unimi.itnih.gov This is made possible by photocatalysts that absorb strongly in the visible spectrum.

Photocatalyst: Eosin Y, a well-known organic dye, has emerged as an effective and inexpensive organo-photocatalyst for a variety of transformations, including [2+2] cycloadditions. nih.govmdpi.comresearchgate.net It efficiently absorbs visible light and can initiate the required single-electron transfer (SET) steps to generate the reactive radical ion intermediates. unimi.itnih.gov

Reaction System: The synthesis of bicyclo[3.2.0]heptanes via this method typically involves a system comprising the substrate (e.g., an aryl bis-enone), the Eosin Y photocatalyst, a Lewis acid promoter such as lithium bromide (LiBr), and a sacrificial electron donor like diisopropylethylamine (iPr2NEt) in a suitable solvent like acetonitrile. nih.gov The mixture is degassed and then irradiated with visible light (e.g., from an LED lamp). The photocatalyst absorbs the light, initiating a catalytic cycle that results in the formation of the bicyclic product. nih.govmdpi.com This approach has been shown to produce highly substituted bicyclo[3.2.0]heptanes in good yields and with high diastereoselectivity. unimi.itnih.gov

ComponentFunctionExample
Photocatalyst Absorbs visible light and initiates electron transfer.Eosin Y nih.govmdpi.comnih.gov
Light Source Provides energy for photocatalyst excitation.Visible Light LED
Promoter Acts as a Lewis acid.Lithium Bromide (LiBr) nih.govmdpi.com
Electron Donor Closes the catalytic cycle.iPr2NEt nih.gov
Solvent Reaction medium.Acetonitrile nih.gov
Lewis Acid Co-Catalysis in Photocycloadditions

The efficiency and stereoselectivity of [2+2] photocycloaddition reactions to form the bicyclo[3.2.0]heptane core can be significantly influenced by the use of Lewis acid co-catalysts. Lewis acids can coordinate to the carbonyl groups of the reacting enone, thereby lowering the energy of the LUMO and promoting the cycloaddition reaction. This coordination can also enforce a more rigid conformation of the substrate in the transition state, leading to enhanced stereocontrol.

In the context of organophotoredox-catalyzed radical anion [2+2] photocycloadditions of aryl bis-enone derivatives, Lewis acids such as lithium bromide (LiBr) have been shown to be essential. The Lewis acid activates the bis-enone substrate by coordinating with the two carbonyl groups, facilitating the subsequent intramolecular radical attack that forms the bicyclic system. mdpi.com

Furthermore, the use of chiral Lewis acids has emerged as a powerful strategy for achieving enantioselective [2+2] photocycloadditions. For instance, chiral oxazaborolidine-AlBr₃ complexes have been successfully employed as catalysts in the enantioselective [2+2] cycloaddition of vinyl ethers with trifluoroethyl acrylate. acs.org This approach allows for the synthesis of chiral cyclobutanes with excellent yields and high enantioselectivities. While not specifically documented for this compound, this methodology demonstrates the potential for asymmetric synthesis of related bicyclo[3.2.0]heptane derivatives. The development of enantioselective Lewis acid-catalyzed dearomative [2+2] photocycloadditions of heteroarenes with alkenes using rare-earth Lewis acids and chiral PyBox ligands further underscores the utility of this strategy in constructing complex, enantioenriched cyclobutane-fused systems. nih.gov

Intramolecular Photocycloaddition Pathways

Intramolecular [2+2] photocycloaddition is a powerful and direct method for the construction of the bicyclo[3.2.0]heptane skeleton. This approach involves the irradiation of a molecule containing two tethered alkene moieties, or an alkene and a carbonyl group, leading to the formation of the fused four- and five-membered ring system.

One notable example is the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com In this process, a photocatalyst, such as Eosin Y, upon visible light irradiation, facilitates the formation of a radical anion intermediate from the bis-enone substrate. This intermediate then undergoes an intramolecular radical cyclization to form the bicyclo[3.2.0]heptane ring system. The use of chiral auxiliaries attached to the bis-enone substrate has enabled the synthesis of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com

Another approach involves the intramolecular photocycloaddition of 4-hydroxycyclopent-2-enone derivatives. researchgate.net By tethering an alkene to the cyclopentenone core, irradiation can induce a [2+2] cycloaddition to furnish the bicyclo[3.2.0]heptane framework. These reactions can proceed with high diastereoselectivity, providing a single, stereochemically pure product. researchgate.net Copper(I) catalysis has also been effectively used in the intramolecular [2+2] photocycloaddition of 1,6-dienes to generate bicyclo[3.2.0]heptane derivatives with high yield and diastereoselectivity. acs.orgnih.gov

Table 1: Examples of Intramolecular Photocycloaddition for Bicyclo[3.2.0]heptane Synthesis

Reactant Type Catalyst/Conditions Product Key Features
Aryl bis-enone Eosin Y, LiBr, visible light Substituted bicyclo[3.2.0]heptane Radical anion mechanism, can be made enantioselective with chiral auxiliaries. mdpi.com
4-Hydroxycyclopent-2-enone derivative with tethered alkene UV irradiation Fused bicyclo[3.2.0]heptane High stereoselectivity, single product formation. researchgate.net
1,6-Heptadiene Copper(I)/BINAP complex, visible light Substituted bicyclo[3.2.0]heptane High yield and diastereoselectivity (>20:1 dr). nih.gov

Thermal [2+2] Cycloaddition Approaches

In addition to photochemical methods, thermal [2+2] cycloadditions provide an alternative route to the bicyclo[3.2.0]heptane core. These reactions typically require heating and may be promoted by transition metal catalysts.

A notable example is the cobalt-catalyzed intramolecular [2+2] cycloaddition of α,ω-dienes. Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds have been identified as effective precatalysts for this transformation, yielding bicyclo[3.2.0]heptane derivatives under mild thermal conditions. princeton.eduacs.org This method is tolerant of various functional groups, including amines and ethers. The mechanism involves the formation of a cobalt-diene complex, which then undergoes oxidative cyclization to form the C-C bonds of the cyclobutane ring, followed by reductive elimination to release the bicyclic product and regenerate the catalyst. princeton.edu

The synthesis of the bicyclic core of the marine diterpenoid bielschowskysin has also been achieved through a thermal [2+2] cycloaddition, highlighting the utility of this methodology in the synthesis of complex natural products. researchgate.net

Diels-Alder Reaction Pathways for Bicyclic Backbone Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and can be strategically employed in multi-step syntheses to construct precursors for the bicyclo[3.2.0]heptane framework. This approach typically involves the formation of a bicyclo[2.2.1]heptane or a related system, which is then subjected to further transformations, such as ring contraction, to yield the desired bicyclo[3.2.0]heptane skeleton.

Diene and Dienophile Selection for Bicyclo[3.2.0]heptane Core Formation

The selection of the diene and dienophile is crucial for the successful application of the Diels-Alder strategy. To ultimately arrive at a bicyclo[3.2.0]heptane system, the initial Diels-Alder adduct must possess appropriate functionalization to facilitate the subsequent ring contraction or rearrangement. A common strategy involves the reaction of a cyclopentadiene (B3395910) derivative (as the diene) with a suitable dienophile to form a bicyclo[2.2.1]heptene derivative. The double bond and other functional groups within this adduct can then be manipulated in subsequent steps. For instance, the use of a ketene (B1206846) equivalent as the dienophile can lead to a bicyclo[2.2.1]hepten-2-one, a versatile intermediate for ring contraction reactions.

Catalytic Enhancements for Stereoselectivity and Yield Optimization

The stereochemical outcome of the Diels-Alder reaction can be controlled through the use of chiral catalysts. Chiral Brønsted acids, such as H₈-BINOL-phosphoric acid, have been successfully used to catalyze aza-hetero Diels-Alder reactions, yielding substituted bicyclic piperidines with good yields and high enantioselectivities. taltech.ee While this specific example leads to a heterocyclic system, the principle of using chiral catalysts to control stereochemistry is broadly applicable to the synthesis of carbocyclic bicyclo[2.2.1]heptane precursors for this compound. The catalyst can form a chiral complex with the dienophile, effectively shielding one face and directing the diene to attack from the less hindered side, thus leading to a specific stereoisomer.

Oxidative Transformations of Bicyclo[3.2.0]heptane Derivatives

The final stage in many synthetic routes to this compound involves the oxidative transformation of a suitable bicyclo[3.2.0]heptane precursor. This can be achieved through the oxidation of the corresponding diol or by the stepwise oxidation of a monoketone to introduce the second carbonyl group.

A common precursor is a bicyclo[3.2.0]heptane-2,6-diol, which can be oxidized to the dione (B5365651) using a variety of oxidizing agents. The choice of reagent depends on the specific substrate and the desired selectivity. Similarly, a bicyclo[3.2.0]heptan-6-one can be converted to the 2,6-dione through selective oxidation at the C-2 position. For example, a spiro[bicyclo[3.2.0]heptan]-6-ol can be oxidized to the corresponding ketone using Collins' reagent. arkat-usa.org The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives is another important transformation, leading to the formation of lactones which are valuable intermediates in natural product synthesis. smolecule.comresearchgate.net Microbial oxidation has also been employed for the Baeyer-Villiger reaction of bicyclo[3.2.0]hept-2-en-6-one derivatives. Furthermore, baker's yeast has been used to oxidize (±)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol to the corresponding ketone. rsc.org

Table 2: Oxidizing Agents for the Synthesis of Bicyclic Ketones

Oxidizing Agent Typical Precursor Product Notes
Collins' Reagent (CrO₃·2C₅H₅N) Secondary Alcohol Ketone Effective for oxidizing alcohols to ketones. arkat-usa.org
Pyridinium chlorochromate (PCC) Secondary Alcohol Ketone A common and mild oxidizing agent.
Swern Oxidation ((COCl)₂, DMSO, Et₃N) Secondary Alcohol Ketone Mild conditions, often used for sensitive substrates.
Peroxy acids (e.g., m-CPBA) Ketone Lactone Used in Baeyer-Villiger oxidations. smolecule.comresearchgate.net
Baker's Yeast Secondary Alcohol Ketone A biocatalytic method for oxidation. rsc.org

Conversion of Existing Bicyclo[3.2.0]heptane Frameworks to Diketone Functionality

The synthesis of this compound can be achieved by the oxidation of precursors that already contain the core bicyclo[3.2.0]heptane structure. A common strategy involves the oxidation of the corresponding diol, spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgnih.govdioxolan]-6-ol, to introduce the ketone functionalities. arkat-usa.org This approach relies on the selective conversion of hydroxyl groups to carbonyl groups without disturbing the strained bicyclic skeleton. The versatility of this method is demonstrated in the preparation of intermediates used for the synthesis of various natural products. arkat-usa.orgarkat-usa.org For instance, the oxidation of a secondary alcohol on the bicyclo[3.2.0]heptane ring system is a key step in creating a versatile ketone intermediate. arkat-usa.org

Specific Oxidizing Agents and Controlled Reaction Conditions

The successful conversion of bicyclo[3.2.0]heptane alcohols to their corresponding ketones requires carefully selected oxidizing agents and controlled reaction conditions to ensure high yields and prevent side reactions. One effective method involves the use of chromium trioxide (CrO₃) in anhydrous dichloromethane (B109758) with pyridine (B92270), a reagent known as Collins reagent. arkat-usa.org Another approach utilizes peracetic acid for oxidative ring-opening of precursors to form bicyclic enol lactones, which can then be converted to the diketone. googleapis.com The choice of solvent, temperature, and stoichiometry is critical to the success of these oxidations.

Table 1: Oxidizing Agents and Conditions

Oxidizing Agent Precursor Conditions Product
Chromium trioxide (CrO₃) / Pyridine spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgnih.govdioxolan]-6-ol Anhydrous CH₂Cl₂, vigorous stirring spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgnih.govdioxolan]-6-one arkat-usa.org

Palladium-Catalyzed C-H Activation and C-C Cleavage Processes

A highly innovative approach to the bicyclo[3.2.0]heptane scaffold involves a palladium-catalyzed cascade reaction that starts from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.govnih.gov This method proceeds through C(sp³)–H activation and subsequent C–C bond cleavage to diastereoselectively form bicyclo[3.2.0]heptane lactones, which are valuable precursors to other derivatives. rsc.orgnih.govnih.govrsc.org This strategy showcases the power of modern catalysis to construct complex ring systems from simpler starting materials. nih.gov

Diastereoselective Synthesis of Bicyclo[3.2.0]heptane Lactones

The palladium-catalyzed reaction provides a high degree of stereochemical control, leading to the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. rsc.orgnih.govrsc.org This process enables the construction of highly functionalized bicyclic scaffolds with exclusive diastereoselectivity, which is often a challenge in other synthetic methods. rsc.org The lactone products can then be transformed into a variety of substituted cyclobutane and oxobicyclo[3.2.0]heptane derivatives, highlighting the synthetic utility of this method. rsc.orgnih.govnih.gov

Ligand-Enabled Selectivity (e.g., MPAA and Pyridone-Amine Ligands)

The outcome of the palladium-catalyzed reaction is critically dependent on the choice of ligand. rsc.orgnih.govrsc.org The use of two distinct classes of ligands, mono-N-protected amino acids (MPAA) and pyridone-amine ligands, allows for tunable selectivity in the synthesis of bicyclo[3.2.0]heptane lactones. rsc.orgnih.govnih.gov Specifically, MPAA ligands facilitate the synthesis of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov In contrast, when the reaction is performed with pyridone-amine ligands in the absence of aryl iodides, non-arylated bicyclo[3.2.0]heptane lactones are formed. rsc.orgnih.govrsc.org This ligand-enabled control is essential for creating diverse substitution patterns on the bicyclo[3.2.0]heptane core. nih.govrsc.org

Table 2: Ligand-Enabled Selectivity in Palladium-Catalyzed Synthesis

Ligand Class Reactant Product Reference
MPAA (e.g., Ac-l-Val-OH) Bicyclo[1.1.1]pentane carboxylic acids, Aryl iodides All-syn arylated bicyclo[3.2.0]heptane lactones rsc.orgnih.govresearchgate.net

Synthesis of Bicyclo[3.2.0]heptane Cores via Skeletal Diversification of Polycyclic Scaffolds

An alternative and powerful strategy for accessing the bicyclo[3.2.0]heptane core is through the skeletal diversification of more complex polycyclic frameworks. nih.govnih.gov This approach involves the selective cleavage of specific carbon-carbon bonds within a strained polycyclic scaffold to yield various simpler bicyclic structures. nih.govnih.gov Researchers have demonstrated the successful synthesis of the bicyclo[3.2.0]heptane core by fragmenting a tricyclo[3.2.1.0³,⁶]octane intermediate. nih.gov This method of C-C cleavage provides a divergent route to diverse bicyclic systems from a single, topologically complex precursor. nih.gov

Blue Light-Mediated [2+2] Cycloaddition Precursors

The strained tricyclo[3.2.1.0³,⁶]octane scaffolds used in skeletal diversification are prepared in a two-step process that features a blue light-mediated [2+2] cycloaddition as a key step. nih.govnih.govresearchgate.net This photochemical reaction efficiently constructs the complex polycyclic intermediate required for the subsequent C-C cleavage reactions. nih.govnih.gov The use of visible light makes this an attractive and sustainable method for generating the highly strained precursors needed for skeletal diversification into the bicyclo[3.2.0]heptane framework. nih.gov

Controlled C-C Cleavage Reactions for Target Scaffold Generation

The generation of the bicyclo[3.2.0]heptane scaffold through controlled carbon-carbon (C-C) cleavage reactions represents a sophisticated synthetic strategy. This approach leverages the inherent strain in polycyclic precursors to induce selective bond fragmentation, thereby remodeling the molecular skeleton into the desired bicyclic system. While direct synthesis of this compound via this method is not extensively documented, the underlying principles have been established for the formation of the core bicyclo[3.2.0]heptane framework from different starting materials. These methodologies highlight the versatility of C-C cleavage as a tool for accessing complex molecular architectures.

One prominent strategy involves the skeletal diversification of tricyclo[3.2.1.03,6]octane scaffolds. nih.govescholarship.org In this approach, a strained tricyclic system, which can be readily prepared through a [2+2] photocycloaddition, serves as a common intermediate. nih.govescholarship.org The embedded bicyclo[3.2.0]heptane core can be revealed through the selective cleavage of specific C-C bonds within the tricyclooctane framework. nih.gov The selectivity of the cleavage can be guided by the strategic placement of functional groups that can stabilize incipient positive or negative charges, or radical intermediates, which in turn weakens adjacent C-C bonds. nih.gov For instance, the formation of an alkoxide could facilitate a retro-aldol type cleavage, while the generation of a carbon-centered radical could lead to the scission of a different bond. nih.gov

Another innovative approach for the construction of the bicyclo[3.2.0]heptane skeleton involves a palladium-catalyzed C-H activation and C-C cleavage cascade of bicyclo[1.1.1]pentane carboxylic acids. nih.govnih.govrsc.org This method results in the formation of bicyclo[3.2.0]heptane lactones, which are valuable synthetic intermediates that can be further elaborated. nih.govnih.govrsc.org The reaction proceeds through a diastereoselective disconnection of a C-C bond in the highly strained bicyclo[1.1.1]pentane starting material, demonstrating a powerful use of strain release to drive the formation of the target bicyclic system. nih.govrsc.org The choice of ligands is crucial in this transformation, allowing for access to different substitution patterns on the resulting bicyclo[3.2.0]heptane lactone core. nih.govrsc.org

While these methods provide access to the bicyclo[3.2.0]heptane scaffold, the direct application to produce the 2,6-dione derivative would require appropriately functionalized starting materials or subsequent oxidation steps. The research in this area underscores the potential of controlled C-C cleavage reactions as a powerful tool for the synthesis of complex bicyclic systems.

The following tables summarize the key findings from studies on the synthesis of the bicyclo[3.2.0]heptane scaffold using controlled C-C cleavage reactions.

Table 1: Skeletal Diversification of a Tricyclo[3.2.1.03,6]octane Intermediate nih.govescholarship.org

Starting MaterialReagents and ConditionsProduct ScaffoldYieldReference
Tricyclo[3.2.1.03,6]octane derivativeBlue light-mediated [2+2] cycloaddition to form the tricyclooctane, followed by selective fragmentation.Bicyclo[3.2.0]heptaneNot specified for this specific isomer in the general communication nih.govescholarship.org

Table 2: Palladium-Catalyzed C-C Cleavage for Bicyclo[3.2.0]heptane Lactone Synthesis nih.govnih.govrsc.org

Starting MaterialCatalyst and LigandProductYieldReference
Bicyclo[1.1.1]pentane-2-carboxylic acidPd(OAc)₂, Pyridone-amine ligand (L14)Bicyclo[3.2.0]heptane lactone68% nih.gov
Various 1-substituted bicyclo[1.1.1]pentane-2-carboxylic acidsPd(OAc)₂, Pyridone-amine ligand (L14)Corresponding bicyclo[3.2.0]heptane lactone derivatives39-65% nih.gov

Reaction Chemistry and Synthetic Transformations of Bicyclo 3.2.0 Heptane 2,6 Dione

Oxidation Reactions

The oxidation of Bicyclo[3.2.0]heptane-2,6-dione offers pathways to diverse molecular scaffolds, including carboxylic acids and lactones. These transformations are crucial for the synthesis of complex natural products.

Formation of Carboxylic Acids

The ketone functional groups of this compound can be oxidized to yield carboxylic acids. This transformation typically employs strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can effect this conversion. This oxidative cleavage is a fundamental reaction in organic synthesis, allowing for the introduction of carboxylic acid moieties into a bicyclic framework. These resulting dicarboxylic acids can serve as precursors for the synthesis of various other compounds, including polyesters and polyamides.

Baeyer-Villiger Oxidation for Lactone Formation

The Baeyer-Villiger oxidation is a key reaction for the ring expansion of the cyclobutane (B1203170) portion of this compound, leading to the formation of lactones. arkat-usa.org This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as it determines which of the two possible lactones is formed. In the case of unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms dictates the outcome. For this compound, the more substituted carbon atom generally migrates, leading to the formation of a specific regioisomeric lactone. arkat-usa.org

This selective ring expansion provides access to lactones that are valuable intermediates in the synthesis of natural products like jasmonoids and prostanoids. arkat-usa.org Microbial Baeyer-Villiger oxidation has also been explored, offering an alternative and often enantioselective route to these lactones. nih.govnih.gov For example, the fungus Acinetobacter calcoaceticus has been used to catalyze the Baeyer-Villiger reaction on derivatives of Bicyclo[3.2.0]heptan-6-one, producing regioisomeric lactones with varying enantiomeric excesses. nih.gov

Ozonolysis of Trimethylsilyl (B98337) Enol Ethers for Isomeric Lactone Synthesis

An alternative strategy to access isomeric lactones from this compound involves the ozonolysis of its corresponding trimethylsilyl enol ethers. arkat-usa.org This method provides a complementary approach to the Baeyer-Villiger oxidation, yielding a different regioisomeric lactone. arkat-usa.org The process begins with the formation of a trimethylsilyl enol ether from the diketone. Silyl (B83357) enol ethers are versatile intermediates that can be synthesized by reacting the ketone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base. core.ac.uk

The subsequent ozonolysis of the carbon-carbon double bond in the silyl enol ether, followed by a workup, leads to the formation of a lactone. arkat-usa.org The mechanism of ozonolysis is believed to proceed through a 3+2 cycloaddition of ozone to the silyl enol ether, forming a primary ozonide which then rearranges. arkat-usa.org This approach has been successfully employed in the synthesis of natural products like the antitumor antibiotic sarkomycin (B75957). arkat-usa.org

Reduction Reactions

The reduction of the ketone groups in this compound to alcohols is a fundamental transformation that introduces new stereocenters and provides access to a range of functionalized bicyclic compounds.

Conversion of Ketone Groups to Alcohols

The two ketone functionalities in this compound can be reduced to secondary alcohols. This transformation is typically achieved using metal hydride reducing agents. The resulting diols are valuable intermediates for further synthetic manipulations.

Reagent Selectivity and Stereochemical Outcomes (e.g., NaBH4, LiAlH4)

The choice of reducing agent plays a crucial role in the stereochemical outcome of the reduction. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): NaBH₄ is a relatively mild reducing agent that is selective for aldehydes and ketones. masterorganicchemistry.com In the reduction of this compound, NaBH₄ can be used to produce the corresponding diols. arkat-usa.org The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl groups, with the hydride typically attacking from the less hindered face. masterorganicchemistry.com For instance, the reduction of a related spiro-protected derivative of this compound with NaBH₄ in methanol (B129727) at low temperatures has been reported. arkat-usa.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and amides, in addition to aldehydes and ketones. masterorganicchemistry.com In the context of this compound, LiAlH₄ can also be used to reduce the ketone groups to alcohols. arkat-usa.org Similar to NaBH₄, the stereochemical outcome is dictated by the approach of the hydride to the carbonyl carbons. The choice between NaBH₄ and LiAlH₄ may depend on the presence of other functional groups in the molecule that need to be preserved.

The stereoselective reduction of the ketone groups is of significant interest as it allows for the controlled synthesis of specific stereoisomers of the resulting diols, which can be crucial for the synthesis of chiral natural products and pharmaceuticals.

Substitution Reactions

The ketone functionalities are primary sites for nucleophilic attack, allowing for the introduction of a variety of substituents.

The carbonyl carbons of this compound are electrophilic and readily undergo nucleophilic addition reactions. These reactions are fundamental to the derivatization of the bicyclic core. Common transformations include the reduction of the ketone groups to alcohols or their conversion to other functional groups through the action of appropriate nucleophiles.

Organometallic reagents such as Grignard reagents and organolithium compounds are effective nucleophiles for attacking the ketone centers. These reactions typically result in the formation of tertiary alcohols. However, the inherent strain and steric hindrance of the bicyclic system can influence the stereochemical outcome of the addition. In some cases, the basicity of the Grignard reagent can lead to side reactions like dehydrochlorination if other leaving groups are present on the ring system. researchgate.net For instance, the Grignard reagent derived from 2-bromobicyclo[3.2.0]heptane has been observed to undergo ring cleavage rearrangement. researchgate.net

Ring Expansion and Rearrangement Reactions

The ring strain within the bicyclo[3.2.0]heptane system provides a driving force for various rearrangement and ring expansion reactions, leading to the formation of larger, more stable ring structures.

In the presence of strong acids, such as fluorosulfonic acid (FSO₃H) and 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptan-6-one derivatives undergo a clean isomerization to form protonated cycloheptenone derivatives. mcmaster.caresearchgate.net This two-carbon ring expansion is a synthetically useful transformation. The resulting seven-membered ring ketones can be recovered by quenching the acidic solution. researchgate.net The mechanism of this reaction is thought to proceed through protonation of the carbonyl group, followed by a rearrangement that alleviates ring strain.

The reaction of this compound with diazomethane (B1218177) can lead to ring expansion, inserting a methylene (B1212753) group into the bicyclic framework to produce expanded ring systems. rsc.org This reaction is a common strategy for the synthesis of larger carbocycles. For example, reactions of benzotropone derivatives with diazomethane have been shown to yield ring-expanded products like benzohomoazocines. beilstein-journals.org

Carbon-Carbon Bond Cleavage Strategies

The strained C-C bonds within the bicyclo[3.2.0]heptane skeleton, particularly within the four-membered ring, are susceptible to cleavage under various conditions, providing pathways to diverse molecular architectures.

One strategy involves the retro-aldol reaction of bicyclo[3.2.0]heptan-1-ols that possess a carbonyl group at the second bridgehead carbon, leading to the cleavage of the central bond and the formation of a seven-membered ring. thieme-connect.de Another approach is the Grob-Wharton fragmentation of bicyclo[3.2.0]heptan-1-ols bearing a leaving group on a carbon adjacent to the other bridgehead, which results in the formation of cycloheptenones. thieme-connect.de

Furthermore, palladium-catalyzed C-H activation and C-C cleavage processes have been utilized to transform bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones, demonstrating a sophisticated method of skeletal rearrangement. rsc.org The strategic cleavage of specific C-C bonds in strained polycyclic systems, including those that can lead to bicyclo[3.2.0]heptane scaffolds, offers a powerful tool for accessing diverse bicyclic frameworks from a common intermediate. nih.gov

Regioselective Cleavage of the Cyclobutane Ring

The cyclobutane ring of bicyclo[3.2.0]heptane derivatives is predisposed to cleavage reactions due to its significant ring strain. This reactivity can be harnessed to produce a range of functionalized cyclopentanes and other cyclic systems.

Photochemical reactions, specifically the Norrish Type I cleavage, represent a primary method for the controlled cleavage of the cyclobutane ring in bicyclo[3.2.0]heptan-2-one derivatives. researchgate.net Irradiation of these compounds can lead to the selective breaking of the C1-C2 bond, which is followed by hydrogen abstraction to yield cyclobutenyl aldehydes. researchgate.net The specific outcome of this cleavage can be influenced by the substitution pattern on the bicyclic core. For instance, the presence of a methyl group at the C5 position can alter the cleavage pathway, leading to the breaking of both carbon-carbon bonds attached to the carbonyl group and the formation of cyclobutyl aldehydes and ketenes. researchgate.net

Acid-catalyzed rearrangements provide another powerful tool for the regioselective cleavage and expansion of the bicyclo[3.2.0]heptane framework. In the presence of strong acids like fluorosulfonic acid (FSO3H) or 96% sulfuric acid (H2SO4), bicyclo[3.2.0]heptan-6-one can undergo a clean isomerization to form protonated cyclohept-2-enone. researchgate.net This two-carbon ring expansion reaction highlights the synthetic utility of these transformations in accessing medium-sized rings, which are often challenging to synthesize via other methods. researchgate.net The specific product of these rearrangements is dependent on the starting material; for example, bicyclo[3.2.0]hept-2-en-7-one isomerizes to cyclohepta-2,4-dienone under similar conditions. researchgate.net

The cleavage of the cyclobutane ring can also be achieved under different reaction conditions to yield γ-lactones. For instance, treatment of a bicyclo[3.2.0]heptane lactone with boron tribromide (BBr3) can lead to the unexpected cleavage of the cyclobutane ring to produce a γ-lactone derivative. nih.gov While the precise mechanism of this transformation is not yet fully understood, it demonstrates the diverse reactivity of this bicyclic system. nih.gov

Conversion to Substituted Cyclobutanes and γ-Lactones

The synthetic versatility of this compound and its derivatives extends to their conversion into highly functionalized cyclobutanes and γ-lactones. These transformations are often achieved through ring-opening or rearrangement reactions, providing access to valuable building blocks for the synthesis of natural products and other biologically active molecules. arkat-usa.orgrsc.org

One common strategy involves the Baeyer-Villiger oxidation of the cyclobutanone (B123998) moiety. This reaction selectively inserts an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this oxidation is predictable, with the more substituted carbon atom typically migrating. This approach has been successfully employed to synthesize lactones that serve as precursors to jasmonoids and prostanoids. arkat-usa.org An alternative method to generate an isomeric lactone involves the ozonolysis of a trimethylsilyl enol ether derived from the parent bicyclic ketone. arkat-usa.org

Recent advancements have demonstrated that palladium-catalyzed C(sp³)–H activation and C–C cleavage cascades can be utilized to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. nih.govrsc.org These lactone products can then be further transformed into a variety of substituted cyclobutanes and γ-lactones. nih.govrsc.org For example, hydrolysis of the lactone followed by substitution can yield trisubstituted cyclobutane derivatives. nih.gov

The conversion to γ-lactones can also be achieved through other ring-opening strategies. As mentioned previously, treatment with Lewis acids like BBr3 can induce cleavage of the cyclobutane ring to afford γ-lactones. nih.gov These transformations underscore the utility of the bicyclo[3.2.0]heptane scaffold as a template for generating diverse and complex molecular structures. The ability to selectively manipulate the strained four-membered ring through a variety of chemical reactions makes it a powerful tool in modern organic synthesis.

Mechanistic Investigations of Bicyclo 3.2.0 Heptane 2,6 Dione Reactions

Elucidation of Photocycloaddition Mechanisms

Photocycloaddition reactions, particularly [2+2] cycloadditions, are a primary method for synthesizing the bicyclo[3.2.0]heptane framework. These reactions involve the formation of a four-membered ring by the union of two double bonds under the influence of light.

The synthesis of the bicyclo[3.2.0]heptane skeleton often begins with the photochemical excitation of a cyclic α,β-unsaturated ketone, such as 2-cyclopenten-1-one (B42074). Upon absorption of light, the enone is promoted to an electronically excited state. This excited species, typically a triplet state when a sensitizer (B1316253) is used, is highly reactive and can undergo a [2+2] cycloaddition with an alkene. acs.org For instance, the reaction of 2-cyclopenten-1-one with vinyl acetate (B1210297), typically initiated by a medium-pressure mercury lamp, leads to the formation of the fused bicyclic system. The initial cycloaddition product then undergoes further functional group modifications to yield bicyclo[3.2.0]heptane-2,6-dione. The regioselectivity of the cycloaddition is a critical aspect, with factors like the number of atoms in a tether (for intramolecular reactions) governing the outcome. nih.gov In many cases, the reaction proceeds via a 1,4-diradical intermediate, which forms after the initial bond formation between the excited enone and the alkene. acs.org

An alternative and increasingly important pathway for these cycloadditions involves anion radical intermediates. mdpi.comunimi.it This mechanism is distinct from direct photochemical excitation and relies on a photoredox catalytic cycle. mdpi.com In this process, a photocatalyst, such as Eosin Y, is excited by visible light. mdpi.comunimi.it The excited photocatalyst is then reduced by a sacrificial electron donor (e.g., diisopropylamine), forming a radical anion of the catalyst. mdpi.com This reduced catalyst subsequently transfers an electron to the bis-enone substrate, generating a distonic anion radical intermediate. unimi.it This key intermediate then undergoes the intramolecular [2+2] cycloaddition to form the bicyclo[3.2.0]heptane ring system. mdpi.comunimi.it This method has proven effective for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.com

In the anion radical pathway, once the initial distonic radical anion is formed via single-electron transfer (SET), it evolves through a subsequent intramolecular radical cyclization. mdpi.comunimi.it This step involves the attack of the radical on one of the enone's carbonyl groups. mdpi.com The resulting species then undergoes a further intramolecular radical attack to forge the four-membered ring, leading to a bicyclic radical anion intermediate. mdpi.com The final step in the catalytic cycle is the oxidation of this bicyclic radical anion. This oxidation is typically promoted by the radical form of the sacrificial electron donor (e.g., the radical cation of diisopropylethylamine), which regenerates the neutral product and closes the catalytic loop. mdpi.com Computational studies, including DFT analysis, have been instrumental in elucidating these pathways, confirming a syn-closure process that favors the formation of specific diastereoisomers. mdpi.com

Both the efficiency and the stereochemical outcome of photocycloaddition reactions are significantly influenced by additives such as Lewis acids and photosensitizers.

Sensitizers: In many photochemical [2+2] cycloadditions, a triplet sensitizer is employed. acs.orgnih.gov Sensitizers like thioxanthone or iridium complexes absorb light and transfer the energy to the enone substrate, promoting it to its reactive triplet state. acs.orgnih.gov The choice of sensitizer is critical; those with triplet energies greater than that of the substrate are most effective. acs.org For example, in visible-light mediated reactions, organic dyes like Eosin Y and metal complexes such as Ru(bpy)₃(PF₆)₂ and Ir(ppy)₃ have been used, with their effectiveness correlating to their triplet energy levels. acs.orgunimi.it

Lewis Acids: Lewis acids play a crucial role, particularly in anion radical photocycloadditions. mdpi.comunimi.it The presence of a Lewis acid, such as Lithium Bromide (LiBr), is often essential for the reaction to proceed efficiently. mdpi.com The Lewis acid coordinates to the two carbonyl groups of the aryl bis-enone substrate. mdpi.com This coordination activates the substrate towards electron transfer and pre-organizes it for the subsequent cyclization, which can enhance both the reaction rate and the diastereoselectivity. mdpi.comnih.gov The synergistic interaction between the Lewis acid, the sensitizer, and the substrate is key to controlling the reaction's outcome. researchgate.net

Table 1: Effect of Catalyst and Lewis Acid Loading on Anion Radical [2+2] Photocycloaddition Data derived from studies on aryl bis-enone derivatives to form bicyclo[3.2.0]heptane structures.

EntryPhotocatalyst (Eosin Y)Lewis Acid (LiBr)Yield (%)Diastereomeric Ratio
10.5 mol%1.0 equiv.43%-
21.0 mol%1.0 equiv.57%Higher than entry 1
31.0 mol%0.5 equiv.Lower Yield-

This table illustrates that increasing the photocatalyst loading from 0.5 mol% to 1.0 mol% improved the reaction yield. Decreasing the amount of the essential Lewis acid proved detrimental to the reaction. mdpi.com

Mechanisms of Acid-Catalyzed Rearrangements

Bicyclo[3.2.0]heptane derivatives can undergo significant structural transformations under acidic conditions, often leading to ring-expansion products.

In highly acidic environments, such as superacids like fluorosulfuric acid (FSO₃H), bicyclo[3.2.0]heptanone derivatives exhibit unique rearrangement behavior. researchgate.net For instance, bicyclo[3.2.0]heptan-6-one isomerizes cleanly to form protonated cyclohept-2-enone. researchgate.net The mechanism of these rearrangements has been investigated through kinetic studies. The rate of isomerization has shown a strong dependence on the acidity of the superacid medium. researchgate.net This observation strongly suggests that the reaction proceeds through a dication intermediate. researchgate.net In these media, it is proposed that both carbonyl oxygen atoms are protonated, forming stable O,O-diprotonated species (dications) that can be detected by NMR. researchgate.net This dicationic intermediate facilitates the cleavage of the cyclobutane (B1203170) ring and subsequent rearrangement to form a more stable seven-membered ring system. researchgate.net In contrast, in weaker acidic media like 96% H₂SO₄, deuterium (B1214612) labeling studies indicate a different mechanism involving deprotonation-reprotonation steps. researchgate.net

Deprotonation-Reprotonation Mechanisms in Weakly Acidic Conditions

In weakly acidic media, such as 96% sulfuric acid, the isomerization of bicyclo[3.2.0]heptanone derivatives can proceed through a deprotonation-reprotonation mechanism. researchgate.net Deuterium incorporation studies have provided evidence for this pathway. researchgate.net Under these conditions, a proton is removed from the bicyclic system, leading to the formation of an enolate or a related anionic intermediate. This intermediate can then be reprotonated at a different position, resulting in a rearranged product. This change in mechanism from what is observed in superacidic media, where a dication intermediate is favored, is accompanied by the formation of protonated cyclohepta-2,6-dienone. researchgate.net The specific conditions, particularly the acidity of the medium, play a critical role in dictating which mechanistic pathway is operative.

Stereochemical Control Mechanisms in Syntheses and Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is of significant interest in synthetic chemistry. Controlling the three-dimensional arrangement of atoms is essential for the synthesis of specific isomers of target molecules.

The formation of the bicyclo[3.2.0]heptane framework often involves a [2+2] photocycloaddition reaction. arkat-usa.org Experimental and computational studies have shown that these reactions can proceed through a syn-closure pathway. mdpi.comnih.gov This means that the two new single bonds forming the cyclobutane ring are formed on the same face of the cyclopentenone precursor. In the context of organophotoredox-catalyzed radical anion [2+2] photocycloadditions of aryl bis-enones, the syn-closure leads to the preferential formation of cis-anti products. mdpi.comnih.gov This stereochemical preference is a key factor in the design of synthetic routes utilizing this type of cycloaddition.

To achieve enantioselective synthesis of bicyclo[3.2.0]heptane derivatives, chiral auxiliaries can be employed. mdpi.comnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. In the context of the anion radical [2+2] photocycloaddition of aryl bis-enones, the use of chiral oxazolidinone auxiliaries has been shown to be effective in producing enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov The chiral auxiliary influences the approach of the reacting species, favoring the formation of one diastereomer over the other. This strategy demonstrates the potential of combining chiral auxiliaries with organophotoredox catalysis to control stereochemical outcomes. mdpi.com

Detailed Mechanistic Studies of Ring Expansion and Cleavage Processes

The strained nature of the bicyclo[3.2.0]heptane ring system makes it susceptible to ring expansion and cleavage reactions, providing access to a variety of other cyclic structures.

One of the key reactions of this compound is the Baeyer-Villiger oxidation, which leads to selective ring expansion to form lactones. These lactones are valuable intermediates for the synthesis of natural products. Another method for ring expansion involves the reaction with diazomethane (B1218177). Ozonolysis of trimethylsilyl (B98337) enol ethers derived from this diketone can also yield isomeric lactones.

In strongly acidic environments like fluorosulfonic acid (FSO3H), bicyclo[3.2.0]heptan-6-one and its derivatives undergo clean isomerization to form protonated seven-membered ring ketones, such as cyclohept-2-enone and cyclohepta-2,4-dienone. researchgate.net These can be recovered upon quenching the acid solution. researchgate.net The mechanism in these strong acids is believed to proceed through a dication intermediate. researchgate.net

Cleavage of the bicyclo[3.2.0]heptane framework can also be a synthetically useful transformation. For instance, strategies involving the cleavage of specific C-C bonds in related tricyclic systems can lead to the formation of bicyclo[3.2.0]heptane scaffolds. nih.gov Furthermore, the cleavage of the central bond in bicyclo[3.2.0]heptan-1-ols with a carbonyl group at the other bridgehead carbon can readily occur to produce seven-membered rings through a retro-aldolization process. thieme-connect.de Base-catalyzed Grob-Wharton fragmentation of bicyclo[3.2.0]heptan-1-ols bearing a leaving group adjacent to the second bridgehead carbon also results in the formation of cycloheptenones. thieme-connect.de

Spectroscopic and Structural Elucidation of Bicyclo 3.2.0 Heptane 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.2.0]heptane-2,6-dione, offering deep insights into its molecular framework.

The structural integrity of this compound and its derivatives is routinely confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net These techniques provide a detailed map of the proton and carbon environments within the molecule.

For instance, the ¹H NMR spectrum of bicyclo[3.2.0]heptan-6-one derivatives allows for configurational and conformational descriptions. researchgate.net Similarly, in the synthesis of related compounds like spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-one, ¹H NMR is used to characterize key intermediates. arkat-usa.org The proton spectra of bicyclo[3.2.0]hept-2-en-6-one and its derivatives have been fully analyzed to report their chemical shifts and coupling constants. researchgate.net

In ¹³C NMR, the chemical shifts of the carbon atoms provide evidence for the presence of the bicyclic core and any functional group modifications. For example, the synthesis of various bicyclo[3.2.0]heptane derivatives involves detailed ¹H and ¹³C NMR analysis to confirm the structure of the products. taltech.ee

Table 1: Representative NMR Data for Bicyclo[3.2.0]heptane Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-ol1.40-1.90 (8H, m), 3.33 (1H, bs, OH), 3.70-4.00 (4H, m, OCH₂CH₂O), 4.00-4.58 (1H, m, CHOH)Not specified arkat-usa.org
6-(Acetyloxy)-bicyclo[3.2.0]heptan-2-oneNot specified in provided textNot specified arkat-usa.org
Spiro[bicyclo[3.2.0]hept-3-en-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-ol acetate (B1210297)1.75-3.40 (4H, m), 2.07 (3H, s, COCH₃), 3.57-4.08 (4H, m, OCH₂CH₂O), 4.33-5.18 (1H, m, CH-OCOCH₃), 5.53-6.30 (2H, m, olefinic H)Not specified arkat-usa.org

This table is populated with data for derivatives as specific data for the parent dione (B5365651) was not available in the search results.

The coupling constants and chemical shifts observed in ¹H NMR spectra are instrumental in determining the configuration and conformation of bicyclo[3.2.0]heptane derivatives. researchgate.net The analysis of these parameters can reveal the spatial relationships between protons, which in turn defines the stereochemistry of the molecule.

A complete analysis of the ring system is often necessary for accurate configurational assignment. researchgate.net For example, a detailed ¹H NMR study of endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one helped in its configurational and conformational description. researchgate.net The comparison of ³J(H,H) spin-spin coupling constants in the ¹H NMR spectra of humilisin E and its synthetic bicyclo[3.2.0]heptane core intermediates was crucial for confirming their relative stereochemistry. nih.govacs.orgacs.org

¹H NMR studies have shown that the five-membered rings in some bicyclo[3.2.0]heptane derivatives adopt a twist (T) conformation. researchgate.net This deviation from a simple envelope conformation is a key feature of the system's three-dimensional structure. In the case of 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one and the parent this compound, the five-membered ring is found to be somewhat more flattened. researchgate.net

The conformation of five-membered rings, in general, can vary between envelope and twist forms. researchgate.netlibretexts.org The specific conformation adopted by the cyclopentane (B165970) ring in bicyclo[3.2.0]heptane systems has been a subject of interest, with X-ray crystallography confirming an endo conformation in certain derivatives. rsc.org

Infrared (IR) Spectroscopy for Carbonyl Functionality Verification

Infrared (IR) spectroscopy is a straightforward and effective method for confirming the presence of the carbonyl groups in this compound and its derivatives. The strong absorption band in the characteristic region for C=O stretching is a clear indicator of the dione functionality. For instance, in the characterization of spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-one, a precursor to related structures, IR spectroscopy is used to identify the carbonyl group. arkat-usa.org

Table 2: Characteristic IR Absorptions for Bicyclo[3.2.0]heptane Derivatives

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)Reference
Spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-ol acetate1740Not specified arkat-usa.org
3-Bromospiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-ol acetate1740Not specified arkat-usa.org
Spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-olNot applicable3400 (O-H) arkat-usa.org

This table presents data for derivatives as specific data for the parent dione was not available in the search results.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound and its derivatives, further confirming their identity. taltech.ee The fragmentation patterns can sometimes be used to differentiate between isomers. For example, chemical ionization mass spectrometry has been employed to distinguish between regio- and stereoisomers of bicyclo[3.2.0]heptanone-2 derivatives. researchgate.net The mass spectra of related keto- and enol-molecules have been shown to exhibit different fragmentation patterns. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute configuration of crystalline bicyclo[3.2.0]heptane derivatives. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's geometry.

For example, the crystal structure of a 3-azabicyclo[3.2.0]heptane-2,4-dione derivative revealed a nearly planar cyclobutane (B1203170) ring fused to a pyrrolidine (B122466) ring. iucr.org The study of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids by X-ray diffraction showed that the bicyclic core adopts a boat-like conformation. nih.govregionh.dk Furthermore, X-ray crystallography has been used to confirm the structure of other bicyclic systems, showing that the cyclopentane ring can adopt an endo conformation. rsc.org In the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks, X-ray diffraction analysis was used to unambiguously establish the structure and relative configuration of the products. acs.org

Computational and Theoretical Studies on Bicyclo 3.2.0 Heptane 2,6 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for studying organic reactions involving bicyclo[3.2.0]heptane systems. It provides a robust framework for examining the energetics and geometries of reactants, intermediates, transition states, and products.

DFT calculations have been instrumental in elucidating the mechanisms of reactions that form the bicyclo[3.2.0]heptane skeleton, particularly in organophotoredox-catalyzed processes. For instance, in the anion radical [2+2] photocycloaddition of aryl bis-enones to form bicyclo[3.2.0]heptane derivatives, DFT has been used to map out the plausible reaction steps. nih.govresearchgate.net The process is initiated by a single-electron transfer (SET) from an excited photocatalyst to the enone substrate, forming a radical anion intermediate. researchgate.net

Computational studies have explored subsequent steps, including intramolecular cyclizations. In the case of asymmetric bis-enones, DFT helps to determine which carbonyl group is more likely to be involved in the initial radical process. nih.gov The calculations support a mechanism where a distonic radical anion is formed, which then undergoes a further intramolecular radical cycloaddition—a formal [2+2] cycloaddition—to create the bicyclic radical anion. nih.gov This intermediate is then oxidized to the final bicyclo[3.2.0]heptane product. nih.gov DFT investigations have been crucial in confirming that this multi-step pathway is energetically feasible, providing strong support for the proposed mechanism that aligns with experimental observations. nih.govresearchgate.net

One of the key applications of DFT in the study of bicyclo[3.2.0]heptane synthesis is the prediction and rationalization of stereoselectivity. In the organophotoredox-catalyzed [2+2] photocycloaddition, the use of chiral auxiliaries on the starting aryl bis-enone leads to enantioenriched bicyclo[3.2.0]heptane products. nih.gov DFT calculations have been employed to understand the origin of this stereocontrol.

The calculations compare different potential reaction pathways, such as syn-closure versus anti-closure. For example, in one study, two initial conformations of a lithium-chelated intermediate were modeled: F-cis (leading to a syn rearrangement) and F-trans (leading to an anti rearrangement). DFT calculations revealed that the F-trans conformation was significantly disfavored by +8.9 kcal/mol compared to the more stable F-cis conformation. nih.gov Consequently, the anti-closure pathway was deemed energetically unfavorable and not investigated further. nih.gov The computational results strongly supported a syn-closure pathway, which leads to the formation of cis-anti diastereoisomers as the major products. nih.govmdpi.com This prediction was subsequently validated by experimental data, including X-ray analysis of the isolated products, demonstrating the predictive power of DFT in complex stereoselective reactions. nih.govmdpi.com

Table 1: DFT-Calculated Relative Energy of Intermediates in Bicyclo[3.2.0]heptane Synthesis
Intermediate/PathwayRelative Energy (kcal/mol)Favored OutcomeSource
F-cis (syn-closure)0.0Syn-closure pathway is favored, leading to cis-anti products. nih.gov
F-trans (anti-closure)+8.9

The electronic structure of the reacting species, as calculated by DFT, is fundamental to understanding their reactivity. In the photocycloaddition reactions to form bicyclo[3.2.0]heptanes, the initial step involves the formation of a radical anion intermediate upon single-electron transfer. researchgate.net The distribution of spin density and charge in this radical anion, which can be visualized using DFT, dictates the subsequent bond-forming events.

DFT calculations on derivatives such as 1-azabicyclo[3.2.0]heptanes have shown that orbital interactions are responsible for the high regio- and diastereoselectivity observed in their synthesis via [3+2]-cycloaddition reactions. d-nb.info The analysis of frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors helps to explain why certain reaction pathways are favored over others. For example, the interaction between the orbitals of an azomethine ylide and a dipolarophile like a maleimide (B117702) determines the stereochemical outcome of the cycloaddition. d-nb.info These theoretical models provide a detailed picture of the electronic factors that govern the reactivity and selectivity in the formation of the bicyclo[3.2.0]heptane framework.

Semi-Empirical Methods for Conformational and Electronic Analysis (e.g., AM1 Calculations)

While DFT provides high accuracy, it can be computationally expensive. Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative for exploring the conformational and electronic properties of molecules. These methods are particularly useful for initial screenings of large molecules or for studying general conformational trends. Although specific AM1 studies on Bicyclo[3.2.0]heptane-2,6-dione are not prominent in recent literature, the methodology has been applied to related, structurally complex bicyclic systems. For instance, AM1 calculations were used to investigate the conformational properties of bicyclo[3.3.3]undecane and its nitrogen-bridgehead derivatives, successfully identifying the most stable conformations. researchgate.net This demonstrates the utility of semi-empirical methods for performing conformational analysis on bicyclic scaffolds, providing a valuable tool for initial computational explorations before undertaking more demanding DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the accessible conformations of a molecule over time. While specific MD studies on this compound are not detailed in the provided sources, conformational analyses of the core bicyclo[3.2.0]heptane structure have been performed using in silico models. nih.gov These studies reveal intrinsic conformational preferences of the bicyclic framework.

Research on derivatives has shown that the bicyclo[3.2.0]heptane core has a strong propensity to adopt a boat-like conformation. nih.gov This preference is largely unaffected by various substitution patterns on the ring system. nih.gov By embedding a pharmacophore like GABA within the bicyclic core, the molecule becomes conformationally locked, a feature confirmed by both X-ray crystallography and computational models. nih.gov This intrinsic rigidity and predictable conformation are key attributes of the bicyclo[3.2.0]heptane scaffold, making it a valuable structural motif in medicinal chemistry and materials science.

Application of Advanced Computational Descriptors (e.g., Exit Vector Plot Analysis)

To better characterize the three-dimensional (3D) shape of molecular scaffolds and the spatial orientation of their substituents, advanced computational descriptors have been developed. One such tool is Exit Vector Plot (EVP) analysis. acs.org This approach simplifies a disubstituted scaffold into a geometric model described by a few key parameters: the distance (r) between the exit vectors' starting points and several angles (φ1, φ2, θ) that define their relative orientation. acs.org

EVP analysis has been applied to a saturated bicyclo[3.2.0]heptane-2,4-dione derivative, which is structurally very similar to the title compound. researchgate.net This type of analysis allows for the classification of the conformational space covered by the scaffold and helps in understanding its 3D properties. By plotting these geometric parameters, EVPs can reveal the range of shapes a scaffold can adopt, similar to how Ramachandran plots are used for peptides. This tool is valuable for the rational design of molecules, allowing chemists to select scaffolds that hold functional groups in a specific desired spatial arrangement. nih.gov

Table 2: Key Parameters in Exit Vector Plot (EVP) Analysis
ParameterDescriptionSource
rThe distance between the starting points of the two exit vectors (e.g., the ring atoms where substituents are attached). acs.org
φ1, φ2, θPlane and torsion angles that describe the relative spatial orientation of the exit vectors.

Applications of Bicyclo 3.2.0 Heptane 2,6 Dione in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The rigid framework of bicyclo[3.2.0]heptane-2,6-dione and its derivatives makes it an invaluable starting material for the stereocontrolled synthesis of various natural products. nih.gov The inherent strain in its cyclobutane (B1203170) ring can be strategically released to construct larger, more complex ring systems. nih.gov

Precursor to Jasmonoids and Prostanoids

Derivatives of this compound are key intermediates in the synthesis of jasmonoids and prostanoids, two important classes of cyclopentane-based natural products with diverse biological activities. arkat-usa.orgresearchgate.net A synthetic strategy involves a Baeyer-Villiger oxidation of a protected form of this compound, which selectively expands the cyclobutanone (B123998) ring to form a lactone. arkat-usa.org This lactone serves as a versatile precursor that can be further elaborated into jasmonoids like cis-jasmone and methyl jasmonate, as well as prostanoids such as PGE2 and 11-deoxy PGE2. arkat-usa.orgresearchgate.netresearchgate.net The photochemical [2+2] cycloaddition between 2-cyclopenten-1-one (B42074) and vinyl acetate (B1210297) is a common method to assemble the core bicyclo[3.2.0]heptane ring system for this purpose. arkat-usa.org

Synthesis of Sarkomycin (B75957) and Hop Ether Precursors

In a complementary approach to the synthesis of cyclopentane-derived natural products, ozonolysis of a trimethylsilyl (B98337) enol ether derived from a protected this compound affords an isomeric lactone. arkat-usa.org This alternative lactone serves as a precursor to the antitumor antibiotic sarkomycin and the Japanese hop constituent, hop ether. arkat-usa.orgresearchgate.net This demonstrates the synthetic versatility of bicyclo[3.2.0]heptane derivatives, where different oxidative cleavage strategies on the cyclobutane ring can lead to distinct classes of natural products. arkat-usa.org

Functionalized Bicyclo[3.2.0]heptane Subunits in Diterpenoid Synthesis (e.g., Humilisin E, Bielschowskysin)

The bicyclo[3.2.0]heptane motif is a core structural element in several complex diterpenoids. jyu.fi For instance, humilisin E, a diterpenoid with a rare epoxidized cyclononene (B11951088) fused to a bicyclo[3.2.0]heptane core, has been a target of synthetic efforts. nih.govacs.org Strategies to construct the functionalized bicyclo[3.2.0]heptane subunit of humilisin E have involved methods like the Wolff rearrangement to create the cyclobutane ring. nih.govacs.org

Similarly, the synthesis of the marine diterpenoid bielschowskysin, which contains a highly functionalized bicyclo[3.2.0]heptane segment with a bridged lactone, has been a significant challenge. researchgate.netresearchgate.netconsensus.app A key step in one approach is a stereoselective copper(I)-catalyzed intramolecular [2+2] photocycloaddition to form the bicyclo[3.2.0]heptane core. researchgate.netrsc.org Both thermal and photochemical [2+2] cycloaddition strategies have been explored to generate this crucial bicyclic system. researchgate.net

Intermediate in Pharmaceutical Intermediate Synthesis

The bicyclo[3.2.0]heptane framework is a valuable scaffold in medicinal chemistry and the synthesis of pharmaceutical intermediates. researchgate.net Its three-dimensional structure can be beneficial for binding to biological targets. nih.gov For example, 3-azabicyclo[3.2.0]heptane, a related structure, is a component of the antipsychotic drug belaperidone (B1667915) and the quinolone antibiotic ecenofloxacin. orgsyn.org The synthesis of functionalized bicyclo[3.2.0]heptane derivatives provides access to novel building blocks for drug discovery programs. researchgate.net

Scaffold for Diverse Cyclobutane Derivatives

This compound and its derivatives serve as versatile platforms for the synthesis of a wide array of functionalized cyclobutane compounds. nih.gov The fused ring system allows for stereocontrolled manipulations, and the cyclobutane ring can undergo various transformations. For instance, palladium-catalyzed C–H activation and C–C cleavage of related bicyclic systems can lead to arylated bicyclo[3.2.0]heptane lactones. nih.govrsc.org These lactones can then be converted into trisubstituted cyclobutanes and other valuable derivatives. nih.gov Furthermore, the [2+2] photocycloaddition reaction is a powerful tool for creating diverse and highly substituted bicyclo[3.2.0]heptane frameworks, which can then be used to generate novel cyclobutane structures. researchgate.netmdpi.comnih.gov

Utility in Polymer Science and Advanced Materials Production

The unique structural and reactive properties of bicyclo[3.2.0]heptane derivatives have found applications in polymer science and the development of advanced materials. smolecule.com The bicyclo[3.2.0]heptane unit can be incorporated into polymer backbones as a mechanophore, a mechanically sensitive functional group. nih.gov Under mechanical stress, the strained cyclobutane ring can undergo a retro-[2+2] cycloaddition, leading to the formation of reactive bis-enones without cleaving the polymer chain. nih.gov This process is photochemically reversible, offering a way to create materials with switchable reactivity and potential for self-healing applications. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Achievements and Contributions to Organic Chemistry

Bicyclo[3.2.0]heptane-2,6-dione and its derivatives have emerged as versatile scaffolds in organic synthesis. A significant achievement lies in the development of efficient synthetic routes to this bicyclic system, most notably through photochemical [2+2] cycloaddition reactions. arkat-usa.org This method allows for the construction of the strained four-membered ring characteristic of the bicyclo[3.2.0] system. One well-documented approach involves the photochemical reaction between 2-cyclopenten-1-one (B42074) and vinyl acetate (B1210297). arkat-usa.org

The true value of bicyclo[3.2.0]heptane derivatives is demonstrated in their role as intermediates for the synthesis of complex molecules. arkat-usa.org For instance, the strategic manipulation of the cyclobutanone (B123998) ring through oxidative processes, such as Baeyer-Villiger oxidation, provides access to isomeric lactones. arkat-usa.org These lactones serve as crucial precursors for the synthesis of biologically important natural products like prostanoids and jasmonoids. arkat-usa.org The versatility of this system is further highlighted by its use in synthesizing cyclopentane-based natural products, including the antitumor antibiotic sarkomycin (B75957) and the Japanese hop constituent hop ether. arkat-usa.org

The contributions of bicyclo[3.2.0]heptane systems to organic chemistry are significant. They provide a platform for exploring stereoselective reactions and skeletal rearrangements. The rigid, fused-ring structure allows for a high degree of stereocontrol in subsequent transformations. Furthermore, the inherent strain in the four-membered ring can be exploited to drive ring-opening and ring-expansion reactions, leading to a diverse array of molecular architectures. nih.gov For example, acid-catalyzed isomerizations can lead to the formation of seven-membered rings like cycloheptenone and cyclohepta-2,4-dienone derivatives. researchgate.net

Emerging Methodologies and Unexplored Synthetic Pathways

Recent advancements in synthetic methodology are expanding the toolkit for constructing and functionalizing the bicyclo[3.2.0]heptane framework. Organophotoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comunimi.it This approach, often utilizing visible light and a photocatalyst like Eosin Y, can promote anion radical [2+2] photocycloadditions of aryl bis-enone derivatives to yield highly substituted bicyclo[3.2.0]heptanes with good diastereoselectivity. mdpi.comunimi.it

Another innovative strategy involves the diversification of strained tricyclic systems to access the bicyclo[3.2.0]heptane core. By starting with a more complex, yet readily accessible, tricyclo[3.2.1.0³,⁶]octane scaffold prepared via a blue light-mediated [2+2] cycloaddition, selective C-C bond cleavage can be employed to generate the desired bicyclic framework. nih.gov This "skeletal diversification" approach offers a divergent pathway to various bicyclic systems from a common intermediate. nih.gov

Palladium-catalyzed C(sp³)–H activation has also been reported as a novel method to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.org This transformation proceeds through a cascade of C–H activation and C–C cleavage, with the potential to create either arylated or non-arylated products depending on the ligand used. rsc.org

Unexplored synthetic pathways could involve the application of other modern synthetic methods to this compound. For example, the use of metallaphotoredox catalysis could open new avenues for cross-coupling reactions at various positions on the bicyclic core. The development of enantioselective catalytic methods for the synthesis of chiral this compound derivatives remains a significant area for future exploration.

Potential for Discovery of Novel Reactivities and Transformations

The unique structural features of this compound, particularly the strained cyclobutane (B1203170) ring fused to a cyclopentanone, suggest a wealth of untapped reactive potential. The dione (B5365651) functionality allows for a variety of transformations, including reductions to diols, oxidations, and nucleophilic additions. The regioselectivity and stereoselectivity of these reactions on the bicyclic system warrant further investigation.

Ring expansion reactions are a particularly promising area for discovering novel transformations. While acid-catalyzed rearrangements to seven-membered rings are known, exploring these reactions with a wider range of substituted bicyclo[3.2.0]heptane-2,6-diones could lead to new and efficient syntheses of functionalized cycloheptanoids. researchgate.net The use of different catalysts, such as transition metals or enzymes, could also unlock new rearrangement pathways. For instance, microbial Baeyer-Villiger oxidation of substituted bicyclo[3.2.0]heptan-6-ones has been shown to produce regioisomeric lactones with high enantiomeric excess, demonstrating the potential of biocatalysis in this area. nih.gov

The reactivity of the enolates or enol ethers derived from this compound is another area ripe for exploration. These intermediates could participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and transition metal-catalyzed cross-coupling reactions, to introduce further complexity and functionality onto the bicyclic scaffold.

Outlook for Advanced Materials and Complex Molecule Synthesis

The rigid and three-dimensional structure of the bicyclo[3.2.0]heptane framework makes it an attractive building block for the synthesis of advanced materials. Its incorporation into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. nasa.gov The dione functionality offers handles for cross-linking or further polymerization, potentially leading to the development of novel thermosets or functional polymers.

In the realm of complex molecule synthesis, this compound and its derivatives will likely continue to be valuable intermediates. Their utility in the synthesis of natural products with cyclopentane (B165970) and rearranged seven-membered ring systems has been clearly demonstrated. arkat-usa.orgresearchgate.net Future applications could extend to the synthesis of non-natural complex molecules with potential applications in medicinal chemistry and drug discovery. researchgate.net The bicyclic scaffold can serve as a rigid core to which various pharmacophoric groups can be attached in a well-defined spatial arrangement.

The development of stereocontrolled methods to access highly functionalized bicyclo[3.2.0]heptanes will be crucial for their application in the synthesis of enantiomerically pure complex molecules. mdpi.com The ability to selectively manipulate the different rings and functional groups of the bicyclo[3.2.0]heptane system will enable the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

Frontiers in Computational Organic Chemistry Applied to this compound Systems

Computational organic chemistry is poised to play a pivotal role in advancing our understanding and utilization of this compound systems. Density Functional Theory (DFT) calculations have already been employed to study the structures and interconversions of various bicyclo[3.2.0]heptane isomers on the C₇H₆ potential energy surface. nih.gov These studies can elucidate reaction mechanisms and predict the relative stabilities of different isomers and transition states. nih.gov

A significant frontier lies in the use of computational methods to predict and rationalize the stereochemical outcomes of reactions involving this compound. For example, DFT calculations can provide insights into the diastereoselectivity of photocatalytic [2+2] cycloadditions used to synthesize substituted bicyclo[3.2.0]heptanes. mdpi.com By modeling the transition states of competing reaction pathways, it is possible to understand the factors that govern stereoselectivity and to design more selective catalysts and reaction conditions.

Furthermore, computational studies can be used to explore the conformational landscape of bicyclo[3.2.0]heptane derivatives. ¹H-NMR studies have shown that the five-membered rings in some bicyclo[3.2.0]heptane derivatives adopt a twist conformation. researchgate.net Computational modeling can provide a more detailed picture of the conformational preferences of these systems and how they are influenced by substitution. This information is crucial for understanding their reactivity and for designing molecules with specific three-dimensional shapes for applications in areas like drug design.

Future computational work could also focus on predicting novel reactivities and reaction pathways for this compound. By simulating the interaction of the molecule with various reagents and catalysts, it may be possible to identify new and unexpected transformations, thus guiding experimental efforts towards the discovery of new synthetic methodologies.

Interactive Data Table of Research Findings

Research AreaKey FindingRelevant Compound(s)Reference(s)
SynthesisEfficient synthesis via photochemical [2+2] cycloaddition of 2-cyclopenten-1-one and vinyl acetate.This compound , arkat-usa.org
ReactivityBaeyer-Villiger oxidation leads to isomeric lactones, precursors to prostanoids and jasmonoids.Bicyclo[3.2.0]heptan-6-one derivatives arkat-usa.org
ReactivityAcid-catalyzed isomerization to cycloheptenone and cyclohepta-2,4-dienone derivatives.Bicyclo[3.2.0]heptan-6-one, Bicyclo[3.2.0]hept-2-en-7-one researchgate.net
SynthesisStereoselective synthesis of substituted bicyclo[3.2.0]heptanes via organophotoredox-catalyzed [2+2] photocycloaddition.Aryl bis-enone derivatives mdpi.com, unimi.it
SynthesisSkeletal diversification from a tricyclo[3.2.1.0³,⁶]octane scaffold to access the bicyclo[3.2.0]heptane core.Tricyclo[3.2.1.0³,⁶]octane derivatives nih.gov
Computational StudyDFT calculations elucidated the structures and interconversions of C₇H₆ bicyclo[3.2.0] isomers.Bicyclo[3.2.0]hepta-1,3,6-triene, Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene nih.gov

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